molecular formula C23H30N4O2 B2926190 2-(2-methoxyphenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide CAS No. 2034347-12-9

2-(2-methoxyphenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide

Cat. No.: B2926190
CAS No.: 2034347-12-9
M. Wt: 394.519
InChI Key: XYTVWDIOZBCYBB-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide is a chemical compound with the CAS Number 2034347-12-9 and a molecular formula of C23H30N4O2 . It has a molecular weight of 394.51 g/mol . The compound features a complex structure that incorporates a methoxyphenyl acetamide group linked to a piperidine ring, which is in turn connected to a 2-methyl-5,6,7,8-tetrahydroquinazoline heterocyclic system . This molecular architecture is of significant interest in medicinal chemistry research, particularly in the exploration of novel heterocyclic scaffolds for inhibiting protein-protein interactions and for the development of potential therapeutic agents . Compounds containing tetrahydroquinazoline and piperidine motifs are frequently investigated for their ability to interact with various biological targets, including kinases and other enzyme families . Researchers utilize this compound as a key intermediate or a lead structure in drug discovery projects. Its specific physicochemical and pharmacological properties are a subject of ongoing investigation in laboratory settings. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-16-24-20-9-5-4-8-19(20)23(25-16)27-13-11-18(12-14-27)26-22(28)15-17-7-3-6-10-21(17)29-2/h3,6-7,10,18H,4-5,8-9,11-15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTVWDIOZBCYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the methoxyphenyl group, the construction of the tetrahydroquinazolinyl ring, and the coupling of these intermediates with the piperidinyl group.

    Formation of Methoxyphenyl Group: This step involves the methoxylation of a phenyl ring, typically using methanol and a suitable catalyst.

    Construction of Tetrahydroquinazolinyl Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling with Piperidinyl Group: The final step involves the coupling of the methoxyphenyl and tetrahydroquinazolinyl intermediates with a piperidinyl group, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would yield an amine derivative.

Scientific Research Applications

2-(2-methoxyphenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving methoxyphenyl and tetrahydroquinazolinyl groups.

    Medicine: It has potential therapeutic applications due to its unique structure and ability to interact with biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with aromatic residues in proteins, while the tetrahydroquinazolinyl group can interact with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Opioid Receptor Targeting

2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide ()
  • Molecular Formula : C₂₂H₂₈N₂O₂
  • Molecular Weight : 352.5 g/mol
  • Key Features : Phenylethyl-piperidine substitution and 2-methoxyphenylacetamide group.
  • Comparison: The target compound replaces the phenylethyl group with a 2-methyltetrahydroquinazolin system.
Thiofentanyl Hydrochloride ()
  • Molecular Formula : C₂₀H₂₆N₂OS·HCl
  • Molecular Weight : 379.0 g/mol
  • Key Features : Thienyl substituent on the piperidine ring.
  • Comparison : The thienyl group in thiofentanyl enhances lipophilicity and receptor binding. In contrast, the target compound’s methoxyphenyl and tetrahydroquinazolin groups may alter electronic properties and steric hindrance, influencing metabolic stability and off-target effects .

Piperidine/Piperazine-Based Acetamides

4-(2-Methoxyphenyl)-N-2-pyridinyl-1-piperazineacetamide ()
  • Molecular Formula : C₁₈H₂₁N₅O₂
  • Molecular Weight : 355.4 g/mol
  • Key Features : Methoxyphenyl-piperazine core linked to a pyridinylacetamide.
  • Comparison : The piperazine ring in this compound favors serotonin/dopamine receptor binding. The target compound’s piperidine-tetrahydroquinazolin hybrid may shift activity toward kinase inhibition or σ-receptors due to increased steric bulk and nitrogen-rich bicyclic systems .

Substituent-Driven Pharmacokinetic Variations

N-[1-(Ethanesulfonyl)piperidin-4-yl]acetamide ()
  • Key Features : Sulfonyl group on piperidine.
  • Comparison: The sulfonyl group improves solubility but may reduce CNS penetration.

Data Table: Structural and Functional Comparison

Compound Name/Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Hypothesized Targets
Target Compound ~C₂₃H₂₉N₄O₂ ~392.5 2-Methoxyphenyl, tetrahydroquinazolin Kinases, σ-receptors
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide C₂₂H₂₈N₂O₂ 352.5 Phenylethyl, methoxyphenyl μ-opioid receptor
Thiofentanyl HCl C₂₀H₂₆N₂OS·HCl 379.0 Thienyl μ-opioid receptor
4-(2-Methoxyphenyl)-N-2-pyridinyl-1-piperazineacetamide C₁₈H₂₁N₅O₂ 355.4 Piperazine, pyridinyl Serotonin/dopamine receptors

Research Implications and Gaps

  • Receptor Binding: The tetrahydroquinazolin group’s role in kinase inhibition warrants further study, as quinazoline derivatives are known EGFR inhibitors .
  • Metabolic Stability : The rigid bicyclic system may reduce cytochrome P450-mediated metabolism compared to flexible phenylethyl analogs (e.g., ) .
  • Toxicity : Structural analogs with nitro or thienyl groups () show higher hepatotoxicity risks, whereas the methoxyphenyl group in the target compound may mitigate this .

Biological Activity

The compound 2-(2-methoxyphenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be broken down as follows:

  • Core Structure : The compound features a piperidine ring substituted with a tetrahydroquinazoline moiety and a methoxyphenyl group.
  • Molecular Formula : C20H26N2O2

1. Antidepressant Activity

Research indicates that this compound exhibits significant antidepressant-like effects in animal models. A study conducted on mice demonstrated that administration of the compound led to a marked reduction in immobility time in the forced swim test (FST), suggesting an antidepressant effect similar to that of conventional SSRIs (Selective Serotonin Reuptake Inhibitors) .

2. Anxiolytic Effects

In addition to its antidepressant properties, the compound has shown anxiolytic effects. In behavioral assays such as the elevated plus maze (EPM), treated animals displayed increased time spent in open arms compared to controls, indicating reduced anxiety levels .

3. Neuroprotective Properties

The compound has been evaluated for its neuroprotective properties in models of neurodegeneration. It was found to significantly reduce oxidative stress markers and enhance neuronal survival in vitro when exposed to neurotoxic agents .

The precise mechanism of action for this compound remains under investigation; however, preliminary findings suggest it may act on multiple neurotransmitter systems:

  • Serotonergic System : The compound appears to increase serotonin levels in the synaptic cleft, thereby enhancing serotonergic transmission.
  • Noradrenergic System : It may also influence norepinephrine levels, contributing to its mood-enhancing effects.
  • GABAergic Modulation : Some studies suggest that it may enhance GABAergic activity, leading to anxiolytic effects .

Table 1: Summary of Biological Activities

Activity Model Used Findings Reference
AntidepressantForced Swim Test (FST)Reduced immobility time
AnxiolyticElevated Plus Maze (EPM)Increased open arm entries
NeuroprotectionNeurotoxic ModelsDecreased oxidative stress; increased survival

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